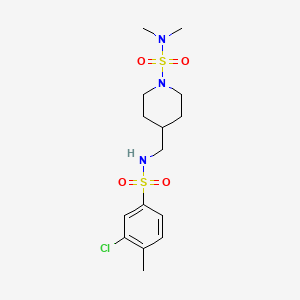

4-((3-chloro-4-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Description

Properties

IUPAC Name |

4-[[(3-chloro-4-methylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24ClN3O4S2/c1-12-4-5-14(10-15(12)16)24(20,21)17-11-13-6-8-19(9-7-13)25(22,23)18(2)3/h4-5,10,13,17H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVCSWVBINOUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-chloro-4-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C14H18ClN3O2S2

- Molecular Weight: 357.89 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. The sulfonamide moiety is known for its antibacterial properties, while the piperidine ring contributes to its interaction with neurotransmitter systems.

Key Mechanisms:

- Inhibition of Carbonic Anhydrase: The compound may exhibit inhibitory effects on carbonic anhydrase, an enzyme critical in maintaining acid-base balance and facilitating gas exchange in tissues.

- Modulation of Neurotransmitter Receptors: Interaction with neurotransmitter receptors such as serotonin and dopamine may contribute to its analgesic and anti-inflammatory effects.

Biological Activity Overview

Case Studies and Research Findings

-

Antibacterial Activity:

A study demonstrated that the compound showed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential use in treating bacterial infections resistant to conventional therapies . -

Analgesic Effects:

In preclinical models, the compound was tested for analgesic properties using the hot plate test. Results indicated a dose-dependent reduction in pain response, suggesting effective central analgesic activity. The ED50 value was found to be 0.5 mg/kg, indicating potent analgesic efficacy . -

Anti-inflammatory Properties:

Research involving inflammatory models showed that administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This positions it as a potential candidate for treating inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Potential

Sulfonamides are being investigated for their anticancer properties. Compounds similar to 4-((3-chloro-4-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide have demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly in the context of metabolic diseases. Studies have highlighted its potential to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and neurodegenerative diseases like Alzheimer's .

Case Study 1: Antimicrobial Evaluation

A study published in Molecules assessed various sulfonamide derivatives, including our compound, for their antimicrobial activity against clinical isolates. The results indicated that compounds with similar structures had Minimum Inhibitory Concentrations (MICs) significantly lower than those of traditional antibiotics, suggesting a potential for clinical application .

Case Study 2: Anticancer Activity

In a recent publication focusing on anticancer agents, researchers synthesized several sulfonamide derivatives and tested their cytotoxicity against multiple cancer cell lines. The results showed that compounds structurally related to this compound exhibited promising activity, leading to further investigations into their mechanisms of action and potential therapeutic uses .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-((3-chloro-4-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sulfonamide coupling reactions, chlorination steps, and piperidine functionalization. For example:

- Step 1 : Reacting piperidine derivatives with sulfonyl chlorides in solvents like dichloromethane (DCM) or tetrahydrofuran (THF), using catalysts such as triethylamine or palladium on carbon .

- Step 2 : Purification via recrystallization or column chromatography to isolate intermediates .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming structural integrity and purity .

Q. Which solvents and catalysts are optimal for sulfonamide coupling reactions in this compound’s synthesis?

- Methodological Answer : Solvents like DCM, THF, or dimethylformamide (DMF) are commonly used due to their polarity and compatibility with sulfonamide formation. Catalysts such as palladium on carbon (for coupling) or triethylamine (for acid scavenging) enhance reaction efficiency .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve:

- pH Titration : Monitoring degradation via high-performance liquid chromatography (HPLC) in buffers (e.g., pH 4.6 sodium acetate buffer) .

- Thermal Analysis : Using differential scanning calorimetry (DSC) or accelerated stability testing at elevated temperatures .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Start with in vitro assays:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example:

- Case Study : Flow chemistry techniques (e.g., continuous reactors) reduce side reactions and improve reproducibility .

- Statistical Tools : Response surface methodology (RSM) identifies optimal conditions for coupling reactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, incubation times, and controls.

- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic variations .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 values normalized to reference compounds) .

Q. How does modifying the piperidine or sulfonamide moieties affect structure-activity relationships (SAR)?

- Methodological Answer :

- Piperidine Modifications : Introduce methyl or acetyl groups to alter lipophilicity and target binding. For example, N,N-dimethylpiperidine enhances blood-brain barrier penetration .

- Sulfonamide Tweaks : Replace chlorine with fluorine to reduce toxicity while maintaining potency (see analogous compounds in ).

- SAR Validation : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities against targets like carbonic anhydrase .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with immobilized enzymes .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Cryo-EM : Resolve high-resolution structures of the compound bound to membrane proteins .

Q. How can researchers address low solubility in aqueous media for in vivo studies?

- Methodological Answer :

- Prodrug Design : Attach hydrolyzable groups (e.g., phosphate esters) to enhance solubility .

- Nanocarrier Systems : Encapsulate the compound in liposomes or polymeric nanoparticles .

- Co-Solvent Systems : Use PEG-400 or cyclodextrins in formulation buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.